molecular formula C8H6N4S B3176236 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile CAS No. 98437-13-9

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile

Cat. No.: B3176236
CAS No.: 98437-13-9
M. Wt: 190.23 g/mol
InChI Key: MNDACYDFCGIUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of amino, methylthio, and dicarbonitrile functional groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile typically involves a multicomponent reaction. One common method is the pseudo-four-component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols. This reaction is catalyzed by diethylamine and utilizes Dess–Martin periodinane as an oxidant. The reaction is carried out under ambient conditions, resulting in high yields and avoiding the need for conventional isolation and purification steps .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of environmentally benign protocols, such as those employing diethylamine as a catalyst and avoiding toxic reagents, is preferred to ensure cost efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and fused heterocyclic compounds, which exhibit diverse biological activities .

Scientific Research Applications

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine
  • 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitrile
  • 2-Amino-4-phenylpyridine-3,5-dicarbonitrile

Uniqueness

2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methylthio groups at specific positions on the pyridine ring enhances its reactivity and potential for forming diverse bioactive compounds .

Properties

IUPAC Name

2-amino-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDACYDFCGIUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C(=N1)N)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 3
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 4
Reactant of Route 4
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 5
Reactant of Route 5
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile
Reactant of Route 6
2-Amino-6-(methylthio)pyridine-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.